molecular formula C29H21P B12577906 Phosphorin, 2,3,5,6-tetraphenyl- CAS No. 293309-71-4

Phosphorin, 2,3,5,6-tetraphenyl-

Cat. No.: B12577906
CAS No.: 293309-71-4
M. Wt: 400.4 g/mol
InChI Key: CNEIITMFCADFIS-UHFFFAOYSA-N
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Description

Phosphorin, 2,3,5,6-tetraphenyl- is a compound that belongs to the class of phosphorines, which are analogs of pyridine containing a phosphorus atom instead of a nitrogen atom. This compound is of significant interest in research due to its unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorin, 2,3,5,6-tetraphenyl- typically involves the condensation of a pyrylium salt with a phosphine or its equivalent. One common method includes the use of P(CH₂OH)₃ and P(SiMe₃)₃ as reagents . The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates.

Industrial Production Methods

While specific industrial production methods for Phosphorin, 2,3,5,6-tetraphenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Phosphorin, 2,3,5,6-tetraphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Typically involves the use of bromine or N-bromosuccinimide (NBS) under mild conditions.

    Acylation: Often carried out using acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

The major products of these reactions include brominated and acylated derivatives of Phosphorin, 2,3,5,6-tetraphenyl-, which can be further utilized in various applications .

Scientific Research Applications

Phosphorin, 2,3,5,6-tetraphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which Phosphorin, 2,3,5,6-tetraphenyl- exerts its effects involves its ability to participate in π-π stacking interactions and coordinate with metal centers. These interactions are crucial for its role in forming stable complexes and contributing to its unique electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorin, 2,3,5,6-tetraphenyl- is unique due to the presence of a phosphorus atom in its aromatic ring, which imparts distinct electronic properties compared to its nitrogen or carbon analogs. This makes it particularly valuable in the study of aromaticity and coordination chemistry .

Properties

CAS No.

293309-71-4

Molecular Formula

C29H21P

Molecular Weight

400.4 g/mol

IUPAC Name

2,3,5,6-tetraphenylphosphinine

InChI

InChI=1S/C29H21P/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)30-28(26)24-17-9-3-10-18-24/h1-21H

InChI Key

CNEIITMFCADFIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(P=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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